molecular formula C9H10FNO2 B12965548 Methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate

Methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate

Cat. No.: B12965548
M. Wt: 183.18 g/mol
InChI Key: KRQHZSJOUXTARL-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate: is a chemical compound with the following structure:

CH3COOCH2C6H3N(CH3)F\text{CH}_3\text{COOCH}_2\text{C}_6\text{H}_3\text{N}(\text{CH}_3)\text{F} CH3​COOCH2​C6​H3​N(CH3​)F

It belongs to the class of pyridine derivatives and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes: The synthesis of this compound can be achieved through an optimized strategy starting from 2-fluoro-4-methylpyridine . Here are the key steps:

    Hydroxyethylation: The reaction of with or yields the corresponding hydroxyethylated intermediate.

    Esterification: The hydroxyethylated intermediate reacts with acetic acid to form .

Industrial Production: Industrial-scale production methods typically involve efficient and scalable processes based on the synthetic routes described above.

Chemical Reactions Analysis

Reactivity:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester group.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Oxidation: Oxidation of the alcohol moiety can lead to the corresponding carboxylic acid.

Common Reagents and Conditions:

    Hydroxyethylation: Use or with a base (e.g., potassium carbonate) in a solvent (e.g., DMF).

    Esterification: Employ acetic acid and a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a scaffold for designing kinase inhibitors due to its pyridine-imidazole core.

    Biological Studies: Researchers explore its effects on cellular processes, including inflammation pathways.

    Industry: It could find applications in agrochemicals, pharmaceuticals, or materials science.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets, modulating cellular signaling pathways. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate

InChI

InChI=1S/C9H10FNO2/c1-6-7(5-8(12)13-2)3-4-11-9(6)10/h3-4H,5H2,1-2H3

InChI Key

KRQHZSJOUXTARL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1F)CC(=O)OC

Origin of Product

United States

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